molecular formula C20H19NO9 B13845731 (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13845731
M. Wt: 417.4 g/mol
InChI Key: ZVDSBNLBNCFSEY-BCHVZBRRSA-N
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Description

(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its multiple functional groups, including hydroxyl, carboxyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds. Common synthetic routes may involve the use of starting materials such as phenols, cyanides, and sugars, which undergo a series of reactions including esterification, etherification, and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The purification of the final product may involve crystallization, chromatography, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxyl group may produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, particularly those involving hydroxyl and carboxyl groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications due to its structural similarity to biologically active molecules. Research is ongoing to explore its potential as a drug candidate.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R)-6-[4-(4-hydroxyphenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but lacks the cyanophenoxy group.

    (2S,3S,4S,5R)-6-[4-(4-methoxyphenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but has a methoxy group instead of a cyanophenoxy group.

Uniqueness

The presence of the cyanophenoxy group in (2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C20H19NO9

Molecular Weight

417.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H19NO9/c21-8-10-1-3-12(4-2-10)28-13-5-6-14(11(7-13)9-22)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h1-7,15-18,20,22-25H,9H2,(H,26,27)/t15-,16-,17+,18-,20?/m0/s1

InChI Key

ZVDSBNLBNCFSEY-BCHVZBRRSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Origin of Product

United States

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